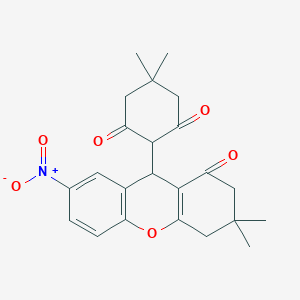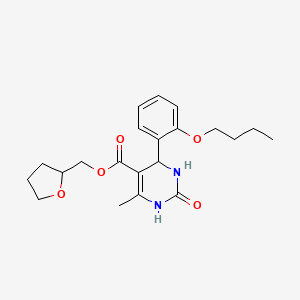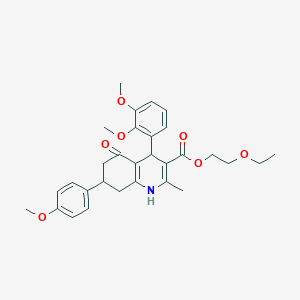
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate, also known as Coumarin-7-O-methanesulfonate, is a chemical compound that has been widely used in scientific research. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate is not fully understood. However, it is known to undergo intramolecular cyclization in the presence of ROS, resulting in the formation of a fluorescent compound. It is also known to form a complex with zinc ions, resulting in a change in its fluorescence properties. In PDT, it is activated by light, resulting in the production of reactive oxygen species that can induce cell death.
Biochemical and Physiological Effects:
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. In addition, it has been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One of the major advantages of using 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate in lab experiments is its high sensitivity and selectivity for the detection of ROS and zinc ions. It is also relatively easy to synthesize and can be used in a variety of experimental conditions. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and organisms.
未来方向
There are several future directions for the use of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate in scientific research. One direction is the development of new fluorescent probes based on this compound for the detection of other biomolecules such as proteins and nucleic acids. Another direction is the optimization of its photosensitizing properties for the treatment of cancer. Finally, the development of new synthetic methods for the preparation of this compound and its derivatives can lead to the discovery of new biological activities and applications.
合成方法
The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate can be achieved through a multi-step reaction. The first step involves the reaction of 3,4,8-trimethylcoumarin with methanesulfonyl chloride in the presence of a base such as triethylamine. This results in the formation of 3,4,8-trimethylcoumarin-7-yl methanesulfonate. The second step involves the oxidation of the methoxy group to the corresponding aldehyde using a mild oxidant such as pyridinium chlorochromate. The final step involves the reaction of the aldehyde with methanesulfonic acid in the presence of a catalyst such as p-toluenesulfonic acid. This results in the formation of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate.
科学研究应用
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate has been used in scientific research for various purposes. One of its major applications is in the field of fluorescence microscopy. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. It has also been used as a fluorescent probe for the detection of zinc ions in biological samples. In addition, it has been used as a photosensitizer for photodynamic therapy (PDT) of cancer.
属性
IUPAC Name |
(3,4,8-trimethyl-2-oxochromen-7-yl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5S/c1-7-8(2)13(14)17-12-9(3)11(6-5-10(7)12)18-19(4,15)16/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZJTUHPILQHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (5-{[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5213211.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methylpiperazine](/img/structure/B5213215.png)
![diethyl ((3,5-dichloro-2-methoxyphenyl){[3-(trifluoromethyl)phenyl]amino}methyl)phosphonate](/img/structure/B5213224.png)
![ethyl 4-oxo-3-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-9-carboxylate](/img/structure/B5213229.png)

![tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate](/img/structure/B5213238.png)
![4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5213244.png)


![6-methyl-5-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-(2-pyrimidinyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5213259.png)
![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5213260.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5213263.png)
![(2R*,6S*)-4-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5213269.png)